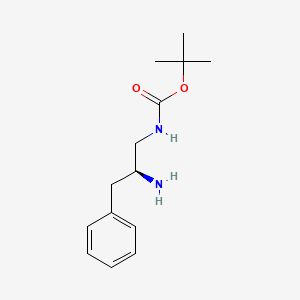

(S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(2S)-2-amino-3-phenylpropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-12(15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVSLLRGGNVROC-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate synthesis protocols

An In-depth Technical Guide to the Synthesis of (S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of a Chiral Building Block

This compound is a crucial chiral building block in modern organic and medicinal chemistry. As a mono-protected derivative of (S)-1-amino-3-phenylpropan-2-amine, it provides a synthetically versatile scaffold containing a primary and a protected secondary amine, with a defined stereocenter derived from the natural amino acid L-phenylalanine. The tert-butoxycarbonyl (Boc) protecting group is central to its utility, offering robust stability across a wide range of reaction conditions while being readily removable under mild acidic protocols.[1][2] This combination of features makes it an invaluable intermediate for the synthesis of complex molecules, including pharmaceutical agents, chiral ligands for asymmetric catalysis, and peptide mimetics.[3][4]

This guide provides a detailed exploration of the most reliable and field-proven protocol for its synthesis, focusing on the underlying chemical principles, experimental causality, and a step-by-step methodology suitable for implementation by researchers, scientists, and drug development professionals.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule reveals a clear and efficient synthetic strategy. The key is to leverage the readily available chiral pool of natural amino acids to set the stereochemistry early and maintain it throughout the synthesis.

Caption: Retrosynthetic analysis of the target carbamate.

The most direct and reliable pathway involves a three-step sequence starting from L-phenylalanine:

-

N-terminal Protection: Introduction of the Boc group onto the alpha-amino group of L-phenylalanine.

-

Amide Formation: Conversion of the carboxylic acid to a primary amide.

-

Selective Reduction: Reduction of the primary amide to a primary amine, leaving the Boc-protected secondary amine intact.

This strategy is superior to alternatives, such as the synthesis and subsequent selective protection of the parent diamine, because it avoids the challenges of achieving high regioselectivity in the protection step and builds the molecule in a more controlled, linear fashion.

Core Synthesis Protocol: From L-Phenylalanine to the Target Carbamate

This section details the most robust and widely adopted synthetic route. The causality behind each step—choice of reagents, solvents, and conditions—is explained to provide a deeper understanding beyond a simple recitation of steps.

Workflow Overview

Caption: The three-step workflow from L-Phenylalanine.

Part 1: N-Boc Protection of L-Phenylalanine

Principle: The first step involves the protection of the nucleophilic α-amino group of L-phenylalanine as a tert-butyl carbamate. This is essential to prevent side reactions in subsequent steps, particularly during the activation of the carboxyl group. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂). The reaction is typically performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity.

Detailed Experimental Protocol:

-

Dissolution: Suspend L-phenylalanine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Basification: Add sodium hydroxide (NaOH, 1.1 eq) to the suspension and stir until a clear solution is obtained. Cool the reaction mixture to 0 °C in an ice bath.

-

Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise to the stirred reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Workup:

-

Concentrate the reaction mixture in vacuo to remove the dioxane.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove any unreacted Boc₂O and other nonpolar impurities.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1 M solution of hydrochloric acid (HCl). A white precipitate will form.

-

Extract the product into ethyl acetate (3x).

-

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Boc-L-phenylalanine as a white solid. The product is typically of high purity and can be used in the next step without further purification.

Part 2: Amide Coupling to form Boc-L-Phenylalaninamide

Principle: This step converts the carboxylic acid of Boc-L-phenylalanine into a primary amide.[5] This is achieved by activating the carboxyl group to make it susceptible to nucleophilic attack by ammonia. A common and effective method utilizes peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt). EDCI activates the carboxylic acid, while HOBt forms an active ester that reacts cleanly with ammonia, suppressing side reactions and minimizing the risk of racemization at the chiral center.

Detailed Experimental Protocol:

-

Setup: Dissolve Boc-L-phenylalanine (1.0 eq), HOBt (1.2 eq), and EDCI·HCl (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar). Cool the mixture to 0 °C.

-

Activation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the HOBt active ester.

-

Ammonia Addition: Add a solution of aqueous ammonia (NH₄OH, 28-30%, 3.0 eq) dropwise, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup:

-

Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

-

Separate the layers. Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethyl acetate/hexanes or by silica gel column chromatography to afford Boc-L-phenylalaninamide as a pure white solid.[5]

Part 3: Reduction of Amide to Primary Amine

Principle: The final step is the chemoselective reduction of the primary amide functionality to a primary amine. The Boc-protected secondary amine remains unaffected under these conditions. Borane tetrahydrofuran complex (BH₃·THF) is an excellent reagent for this transformation as it effectively reduces amides without cleaving the acid-labile Boc group. The mechanism involves the coordination of borane to the amide oxygen, followed by hydride delivery.

Detailed Experimental Protocol:

-

Setup: Dissolve Boc-L-phenylalaninamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool to 0 °C.

-

Reagent Addition: Add a 1 M solution of BH₃·THF in THF (3.0 eq) dropwise to the stirred solution.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature, and then heat to reflux (approx. 65 °C) for 4-6 hours, or until the starting material is consumed (monitored by TLC/LC-MS).

-

Quenching & Workup:

-

Cool the reaction mixture to 0 °C.

-

Carefully quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

-

Add 2 M HCl and stir the mixture at room temperature for 1 hour to hydrolyze the borane-amine complexes.

-

Concentrate the mixture in vacuo to remove the organic solvents.

-

Basify the remaining aqueous residue to pH >12 with 2 M NaOH.

-

Extract the product into dichloromethane (DCM) or ethyl acetate (3x).

-

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography (using a gradient of methanol in DCM) to yield the final product, this compound, as a clear oil or low-melting solid.

Summary of Synthesis Protocol

| Step | Transformation | Key Reagents & Solvents | Temp (°C) | Typical Yield (%) | Key Considerations |

| 1 | N-Boc Protection | Boc₂O, NaOH, Dioxane/H₂O | 0 → RT | 90-98 | Maintain pH control during acidification to ensure full precipitation. |

| 2 | Amide Coupling | EDCI, HOBt, NH₄OH, DMF | 0 → RT | 80-90 | Use anhydrous solvents to prevent hydrolysis of coupling reagents. |

| 3 | Amide Reduction | BH₃·THF, THF | 0 → 65 | Careful, slow quenching of excess borane is critical for safety. |

Alternative Strategy: Selective Protection of Diamines

An alternative conceptual approach involves the synthesis of the parent diamine followed by a selective mono-protection. While not the preferred route for this specific target, understanding the principles of selective protection is crucial for synthetic chemists.[3]

Principle: The selective mono-Boc protection of a diamine can often be achieved by leveraging differences in basicity between the two amino groups.[6][7] By adding one equivalent of a strong acid, the more basic amine is preferentially protonated, forming an ammonium salt. This deactivates it towards the electrophilic Boc₂O, allowing the remaining free, less basic amine to react selectively.[1][6][8]

Caption: Logic of acid-mediated selective mono-protection.

Challenges: For (S)-3-phenyl-1,2-propanediamine, the secondary amine is generally more basic than the primary amine. Therefore, this acid-mediated method would preferentially yield the product with the Boc group on the primary amine, which is the regioisomer of the target compound discussed in this guide. Achieving protection at the secondary amine would require a different, more complex strategy, reinforcing the superiority of the linear synthesis from L-phenylalanine.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a linear, three-step sequence starting from the inexpensive chiral precursor, L-phenylalanine. This method provides excellent control over stereochemistry and avoids the regioselectivity challenges associated with protecting a pre-formed diamine. The protocols detailed in this guide are robust, scalable, and grounded in well-understood reaction mechanisms, providing a solid foundation for researchers requiring this versatile building block for their drug discovery and development programs.

References

- F. Foubelo, C. Nájera, M. Yus, "Catalytic asymmetric synthesis of 1,2-diamines," Chemical Society Reviews, 2024.

- P.

- M. Szymański, "Preparation and application of chiral monotosylated 1,2- diamines in asymmetric synthesis," Poznan University of Technology Academic Journals.

- BenchChem, "Protocol for Boc protection of diamines using Di-tert-butyl ethane-1,2-diyldicarbam

- F. A. Servín et al., "General Method for Selective Mono-Boc Protection of Diamines and Thereof," Journal of the Mexican Chemical Society, 2017.

- F. Foubelo, C. Nájera, M. Yus, "Catalytic asymmetric synthesis of 1,2-diamines," Chemical Society Reviews (RSC Publishing), 2024.

- Y. Wang et al.

- F. A. Servín et al., "General Method for Selective Mono-Boc Protection of Diamines and Thereof," SciELO México, 2017.

- A. Bouattour et al.

- S. Bhattacharya et al., "Synthesis, purification and characterization of a novel dipeptide," Der Pharma Chemica, 2011.

- MySkinRecipes, "tert-Butyl (S)-(1-amino-1-oxo-3-phenylpropan-2-yl)

- F. A. Servín et al., "General Method for Selective Mono-Boc Protection of Diamines and Thereof," Redalyc, 2017.

- BenchChem, "The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond," BenchChem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. archiwum.chem.uw.edu.pl [archiwum.chem.uw.edu.pl]

- 5. tert-Butyl (S)-(1-amino-1-oxo-3-phenylpropan-2-yl)carbamate [myskinrecipes.com]

- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 7. redalyc.org [redalyc.org]

- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof | Journal of the Mexican Chemical Society [jmcs.org.mx]

An In-Depth Technical Guide on the Physicochemical Properties of (S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate

Introduction

In the landscape of modern drug discovery and organic synthesis, the strategic use of protecting groups is a cornerstone of molecular design and construction. The tert-butoxycarbonyl (Boc) group, in particular, is an indispensable tool for the protection of amine functionalities, prized for its stability across a range of reaction conditions and its facile removal under mild acidic protocols.[1][] This guide provides a comprehensive technical overview of (S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate , a chiral building block with significant potential in the synthesis of complex pharmaceutical agents.

The carbamate moiety is a key structural motif in numerous approved drugs, valued for its chemical and proteolytic stability, and its ability to act as a peptide bond surrogate.[3][4][5] The specific molecule under consideration, this compound, features a Boc-protected amine at the 2-position of a 3-phenylpropylamine backbone. This structure presents a free primary amine, making it a valuable bifunctional intermediate for sequential chemical modifications.

This document will delve into the core physicochemical properties of this compound, provide detailed experimental protocols for its synthesis and characterization, and discuss its applications in the broader context of pharmaceutical research and development.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. For this compound, a precise understanding of these properties is essential for its effective utilization as a synthetic intermediate.

| Property | Value | Source/Method |

| IUPAC Name | tert-butyl N-[(2S)-2-amino-3-phenylpropyl]carbamate | IUPAC Nomenclature |

| Molecular Formula | C₁₄H₂₂N₂O₂ | Calculated |

| Molecular Weight | 250.34 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted based on related compounds |

| Melting Point | Not available (predicted to be a low-melting solid) | Inferred from similar Boc-protected amines |

| Boiling Point | Not available | Inferred from similar Boc-protected amines |

| Solubility | Soluble in many organic solvents (e.g., DCM, THF, MeOH). Limited solubility in water. | [1] Predicted based on structure |

| pKa (of the primary amine) | ~9.5 - 10.5 | Estimated based on similar primary amines |

| LogP | Not available (predicted to be moderately lipophilic) | Inferred from structure |

Elucidation of Properties

-

Solubility : The presence of the bulky, nonpolar tert-butyl group confers solubility in a range of organic solvents, a desirable trait for a synthetic intermediate.[1] Conversely, this lipophilicity, coupled with the presence of a polar primary amine, suggests limited solubility in aqueous media.[6][7]

-

pKa : The basicity of the primary amine is a key feature of this molecule. The pKa is predicted to be in the typical range for a primary alkyl amine. This property is crucial for designing reactions where this amine will act as a nucleophile. The precise pKa can be determined experimentally via titration.[8][9]

-

Stability : The Boc group is known for its stability under basic conditions, catalytic hydrogenation, and in the presence of many nucleophiles.[1][10] This robustness allows for a wide range of chemical transformations to be performed on other parts of the molecule without premature deprotection. However, the carbamate linkage is susceptible to cleavage under strong acidic conditions.

Synthesis and Characterization

The synthesis of this compound can be achieved through the selective mono-Boc protection of (S)-1-phenylpropane-1,2-diamine.

Experimental Protocol: Selective Mono-Boc Protection

This protocol is adapted from established methods for the selective protection of diamines.[11][12][13]

Objective: To synthesize this compound via selective mono-protection of the corresponding diamine.

Materials:

-

(S)-1-phenylpropane-1,2-diamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous Methanol (MeOH)

-

Chlorotrimethylsilane (TMSCl) or another suitable acid source

-

Sodium hydroxide (NaOH) solution (4N)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Preparation of the Free Diamine: If starting from a salt of the diamine, dissolve it in water and basify with 4N NaOH to a pH > 12. Extract the free diamine into an organic solvent like DCM and dry the organic layer over anhydrous Na₂SO₄. Concentrate under reduced pressure to obtain the free diamine.

-

Protonation: Dissolve the (S)-1-phenylpropane-1,2-diamine (1 equivalent) in anhydrous MeOH at 0°C under an inert atmosphere. To this solution, add dropwise 1 equivalent of TMSCl. This in-situ generation of HCl will selectively protonate one of the amino groups.

-

Boc Protection: To the stirred solution, add a solution of Boc₂O (1 equivalent) in MeOH. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Dilute the reaction mixture with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted Boc₂O. Adjust the pH of the aqueous layer to >12 with 4N NaOH.

-

Extraction and Purification: Extract the product into DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization

¹H NMR Spectroscopy: The successful installation of the Boc group can be unequivocally confirmed by ¹H NMR spectroscopy.[14]

-

A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group is expected to appear in the upfield region of the spectrum, typically around 1.4-1.5 ppm.[14]

-

The protons on the carbon adjacent to the Boc-protected nitrogen will exhibit a downfield shift compared to the unprotected diamine.

-

The N-H proton of the carbamate may appear as a broad singlet.

¹³C NMR Spectroscopy:

-

The carbonyl carbon of the carbamate group will have a characteristic chemical shift in the range of 155-160 ppm.[15]

-

The quaternary carbon of the tert-butyl group will appear around 80 ppm.[15]

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the [M+H]⁺ ion.

Applications in Drug Development

This compound is a valuable chiral building block for the synthesis of more complex molecules, particularly in the context of drug discovery.[5][16][17] Its bifunctional nature, with a protected amine and a free primary amine, allows for sequential and site-selective modifications.

Synthetic Utility Workflow

Sources

- 1. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. scribd.com [scribd.com]

- 9. echemi.com [echemi.com]

- 10. benchchem.com [benchchem.com]

- 11. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. libcatalog.usc.edu [libcatalog.usc.edu]

(S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate CAS number lookup

An In-Depth Technical Guide to (S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate

Abstract

This compound, a chiral building block derived from (S)-phenylalaninol, is a molecule of significant interest to researchers and drug development professionals. While its enantiomer, the (R)-isomer, is a key intermediate in the synthesis of Solriamfetol, a wakefulness-promoting agent, the (S)-enantiomer plays a crucial role as a stereoisomeric impurity and a valuable chiral synthon in its own right. This guide provides a comprehensive overview of its chemical identity, synthesis, applications in organic chemistry, and the analytical methodologies required for its characterization and quality control. We will explore the causality behind synthetic choices, detail self-validating experimental protocols, and ground all technical claims in authoritative references.

Core Chemical Identity & Physicochemical Properties

Understanding the fundamental properties of a compound is the first step in its effective utilization. This compound is a bifunctional molecule featuring a primary amine and a carbamate-protected primary amine, offering a versatile platform for sequential chemical modifications.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 167298-44-4 | [1] |

| IUPAC Name | tert-butyl N-[(2S)-1-amino-3-phenylpropan-2-yl]carbamate | |

| Molecular Formula | C₁₄H₂₂N₂O₂ | [2] |

| Molecular Weight | 250.34 g/mol | [2] |

| Canonical SMILES | C1=CC=C(C=C1)CC(C(N)C(=O)OC(C)(C)C)N | |

| InChI Key | UCTRAOBQFUDCSR-VIFPVBQESA-N | [3] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid or powder | General knowledge |

| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Methanol, and DMSO | [4] |

| Storage Conditions | 2-8°C, desiccated | [5] |

Synthesis and Mechanistic Insights

The most common and efficient synthesis involves the selective N-protection of one amino group in a diamine precursor, or more directly, the protection of the amino group in a chiral amino alcohol followed by activation and displacement to install the second amine. A primary route is the mono-Boc protection of (S)-2-amino-3-phenylpropan-1-ol ((S)-phenylalaninol).

Synthetic Rationale and Mechanism

The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for amines in multi-step synthesis.[6] Its stability under a wide range of nucleophilic and basic conditions, coupled with its facile removal under mild acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent), provides excellent orthogonality.[7]

The reaction proceeds via the nucleophilic attack of the amino group of (S)-phenylalaninol on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A base, such as triethylamine or sodium bicarbonate, is typically added to neutralize the acidic byproduct, tert-butanol, and drive the reaction to completion.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of Boc-Protected (S)-Phenylalaninol

This protocol describes the critical first stage of the synthesis.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add (S)-phenylalaninol (1 equivalent) and dissolve in Dichloromethane (DCM, approx. 10 mL per gram of amino alcohol).

-

Cooling: Cool the solution to 0°C in an ice bath. This is crucial to control the exothermicity of the reaction.

-

Base Addition: Add triethylamine (1.1 equivalents) to the solution.

-

Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in a minimal amount of DCM. Add this solution dropwise to the cooled amino alcohol solution over 30 minutes. The slow addition prevents side reactions and ensures efficient protection.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure (S)-tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate. Subsequent standard steps of hydroxyl activation (e.g., mesylation), substitution with an amino-group surrogate (e.g., azide), and reduction yield the final target compound.

Applications in Synthesis and Drug Development

The utility of this compound stems from its defined stereochemistry and the orthogonal reactivity of its two amino groups.

Chiral Building Block

The free primary amine serves as a nucleophile for reactions like acylation, alkylation, and reductive amination, while the Boc-protected amine remains inert.[7] This allows for the controlled, stepwise elongation of molecular scaffolds, making it a valuable building block for synthesizing complex chiral molecules, peptidomimetics, and novel ligands for catalysis.

Stereoisomeric Impurity in Solriamfetol Synthesis

Perhaps its most critical role in drug development is as the primary stereoisomeric impurity in the manufacture of Solriamfetol ((R)-2-amino-3-phenylpropyl carbamate).[8][9] Regulatory agencies mandate strict control over enantiomeric purity. The synthesis of Solriamfetol often starts from (R)-phenylalaninol.[10][11] Any contamination of the starting material with (S)-phenylalaninol will carry through the synthesis, producing the (S)-carbamate as an impurity. Therefore, highly sensitive analytical methods are required to detect and quantify its presence in the final active pharmaceutical ingredient (API).[12][13]

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of this compound is paramount.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Key signals include the characteristic 9-proton singlet for the tert-butyl group and distinct resonances for the propyl chain and phenyl ring protons.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for N-H stretching of the amine and amide, and C=O stretching of the carbamate group.

Chromatographic Purity and Enantiomeric Separation

A robust quality control workflow is essential to separate the target compound from its enantiomer and other process-related impurities.[13] Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Capillary Electrophoresis (CE) are the methods of choice.

Quality Control Workflow Diagram

Caption: Quality control workflow for enantiomeric purity analysis.

Protocol: Chiral Capillary Electrophoresis (CE) Method

This method is adapted from validated procedures for separating Solriamfetol enantiomers.[14]

-

Capillary & BGE: Use a fused-silica capillary. The Background Electrolyte (BGE) can be a 45 mM Tris-acetate buffer (pH 4.5) containing a chiral selector, such as 4 mM sulfated-gamma-cyclodextrin (S-γ-CD).

-

Preconditioning: Before the first run, and between runs, precondition the capillary by rinsing sequentially with 0.1 M NaOH, water, and the BGE.[14]

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol/water) to a known concentration.

-

Injection: Inject the sample hydrodynamically.

-

Separation: Apply a voltage of +15 to +25 kV. Maintain the capillary temperature at approximately 21-25°C.

-

Detection: Monitor the separation using a UV detector at 200 nm.[14] The (S)- and (R)-enantiomers will exhibit different migration times, allowing for their baseline separation and quantification.

Conclusion

This compound is more than just the "wrong" enantiomer in a pharmaceutical synthesis. It is a valuable chiral intermediate whose unique bifunctional and stereochemically defined nature provides significant opportunities in synthetic chemistry. For drug development professionals, understanding its synthesis, properties, and, most critically, its analytical separation from its (R)-enantiomer is essential for ensuring the safety, efficacy, and regulatory compliance of drugs like Solriamfetol. The protocols and data presented in this guide offer a robust framework for the scientific community to effectively utilize and control this important chemical entity.

References

-

Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 1-11. [Link]

-

PubChem. (S)-2-amino-3-phenylpropyl carbamate. National Center for Biotechnology Information. [Link]

-

PubChem. Tert-butyl N-(3-oxo-1-phenylpropyl)carbamate. National Center for Biotechnology Information. [Link]

-

St-Gelais, A., Joly, H., & Le, D. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 17(1), 2-23. [Link]

-

Pharmaffiliates. Solriamfetol. [Link]

- Google Patents. (2021).

-

AbacipharmTech. This compound. [Link]

-

Wikipedia. Solriamfetol. [Link]

-

PubChem. Solriamfetol. National Center for Biotechnology Information. [Link]

- Google Patents. (2021).

-

Reddy, G. S., Kumar, A., & Rao, V. V. (2022). Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945. [Link]

-

ResearchGate. (2022). Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. [Link]

-

ResearchGate. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

-

Fejős, I., Bein, B., Nagy, V., Farkas, A., Szabó, Z. I., & Beni, S. (2021). Enantioseparation of solriamfetol and its major impurity phenylalaninol by capillary electrophoresis using sulfated- and carboxymethylated-cyclodextrins. Electrophoresis, 42(15-16), 1636-1644. [Link]

-

Global Substance Registration System. SOLRIAMFETOL, (S)-. [Link]

-

PubChem. tert-butyl N-(1-amino-3-phenylpropyl)carbamate. National Center for Biotechnology Information. [Link]

-

New Drug Approvals. (2019). Solriamfetol. [Link]

-

New Drug Approvals. (2019). ソルリアムフェトル塩酸塩; солриамфетол. [Link]

Sources

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. tert-butyl N-(1-amino-3-phenylpropyl)carbamate | C14H22N2O2 | CID 152317962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Buy Solriamfetol | 178429-62-4 | >98% [smolecule.com]

- 5. Solriamfetol hydrochloride, 98 (HPLC), powder Sigma-Aldrich [sigmaaldrich.com]

- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Solriamfetol - Wikipedia [en.wikipedia.org]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. WO2021161232A1 - Process for preparation of solriamfetol and intermediates thereof - Google Patents [patents.google.com]

- 12. Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. d-nb.info [d-nb.info]

Spectral data for (S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of (S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate

Introduction: The Imperative of Structural Verification in Drug Development

In the landscape of modern pharmaceutical development and synthetic chemistry, the unambiguous characterization of molecular structure is paramount. Intermediates, as much as final active pharmaceutical ingredients (APIs), require rigorous analytical scrutiny to ensure purity, identity, and stability. This compound is a chiral building block of significant interest, often employed in the synthesis of complex pharmaceutical agents. Its structure incorporates a primary amine, a carbamate protecting group, a chiral center, and an aromatic ring, making it an excellent subject for demonstrating a multi-faceted analytical approach.

This guide provides an in-depth analysis of the core spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. As a self-validating system, the congruence of data from these orthogonal techniques provides a high degree of confidence in the compound's structure and purity, a non-negotiable standard in research and GxP environments. We will delve into the causality behind the spectral features, grounding our interpretations in established physicochemical principles.

Molecular Structure and Key Features

This compound possesses a defined stereochemistry and several key functional groups that give rise to its characteristic spectral fingerprint. The tert-butyloxycarbonyl (Boc) group serves as a common protecting group for the primary amine, which is stable under many reaction conditions but can be readily removed under acidic conditions[1]. The structural features are illustrated below.

Caption: Primary fragmentation pathways in ESI-MS.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of ~1-10 µg/mL. [2]2. Chromatography: (Optional, for purity analysis) Inject the sample onto a C18 reversed-phase column. Use a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). [2]3. Ionization: Employ an Electrospray Ionization (ESI) source in positive ion mode.

-

Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 50-500) to detect the molecular ion and key fragments. For detailed structural analysis, perform tandem MS (MS/MS) by isolating the molecular ion (m/z 265.2) and subjecting it to collision-induced dissociation (CID).

Conclusion: A Symphony of Spectral Data

The comprehensive analysis of this compound through NMR, IR, and MS provides a cohesive and self-validating structural portrait. ¹H and ¹³C NMR define the carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of all key functional groups, notably the primary amine and the carbamate moiety. Mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns that act as a structural fingerprint, particularly the signature losses associated with the Boc protecting group. For the researcher, scientist, or drug development professional, the mastery and integrated interpretation of these spectral techniques are indispensable for ensuring the quality and integrity of synthesized chemical entities.

References

- BenchChem Technical Support Team. (2025). Navigating the Matrix: A Comparative Guide to Mass Spectrometry Analysis of Boc-Protected Peptides. Benchchem.

-

Mondal, D., et al. (2014). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 49(5), 376-386. Available at: [Link]

- Supporting Information for an unspecified article, providing NMR data for various tert-butyl carbam

-

ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. Available at: [Link]

-

Moody, C. J., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1236-1243. Available at: [Link]

-

Zenzri, H., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Synthetic Communications, 42(1), 1-10. Available at: [Link]

- Stradiotto, M., et al. Supporting Information for Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. Dalhousie University.

-

Al-Rifai, N., et al. (2023). Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. Journal of Pharmaceutical and Biomedical Analysis, 234, 115579. Available at: [Link]

-

ResearchGate Discussion. (2021). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. Available at: [Link]

-

National Institute of Standards and Technology (NIST). tert-Butyl carbamate. NIST Chemistry WebBook. Available at: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. Available at: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Available at: [Link]

-

AbacipharmTech. This compound. Available at: [Link]

-

PubChem. (S)-2-amino-3-phenylpropyl carbamate. National Center for Biotechnology Information. Available at: [Link]

-

Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 1-11. Available at: [Link]

-

Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 97-107. Available at: [Link]

- Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276.

-

ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). Available at: [Link]

Sources

Chiral synthesis of (S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate

An In-depth Technical Guide to the Chiral Synthesis of (S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable chiral building block featuring a 1,2-diamine scaffold, a structural motif prevalent in pharmaceuticals and chiral ligands.[1] Its synthesis requires precise control of stereochemistry, which can be efficiently achieved by leveraging the natural chiral pool. This guide provides an in-depth examination of a robust and field-proven synthetic strategy starting from the readily available and inexpensive amino acid, L-phenylalanine. We will explore the causal logic behind key experimental choices, from chemoselective reductions to nucleophilic substitutions, and provide detailed, self-validating protocols. The narrative emphasizes a practical, step-by-step approach, supplemented with quantitative data and process-flow visualizations to empower researchers in the reliable and scalable synthesis of this important chiral intermediate.

Introduction: The Significance of Chiral 1,2-Diamines

Vicinal diamines are privileged structures in medicinal chemistry and asymmetric catalysis.[2][3] Their ability to act as bidentate ligands for metal coordination has led to their widespread use in the development of chiral catalysts. Furthermore, the 1,2-diamine framework is a core component of numerous biologically active compounds and pharmaceutical drugs.[4] The target molecule, this compound, is a differentially protected chiral diamine. The acid-labile tert-butyloxycarbonyl (Boc) group allows for selective deprotection and further functionalization of the terminal amine, making it a versatile synthon for constructing more complex molecular architectures.[5]

The primary challenge in synthesizing this molecule lies in the unambiguous installation of the C2 stereocenter. While several methods for asymmetric diamine synthesis exist, including the ring-opening of aziridines and asymmetric reductive amination, a chiral pool strategy offers one of the most direct and cost-effective routes.[6] This guide will focus on a validated pathway that begins with L-phenylalanine, a natural amino acid, to ensure the desired (S)-stereochemistry is preserved throughout the synthetic sequence.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule reveals a clear path back to L-phenylalanine. The primary disconnection is at the C1-N bond, which can be formed via the reduction of an azide, a reliable and high-yielding transformation. This azide, in turn, can be introduced by nucleophilic substitution of a suitable leaving group, such as a mesylate. The chiral alcohol precursor required for this step, (S)-2-(Boc-amino)-3-phenyl-1-propanol, is directly accessible through the chemoselective reduction of the carboxylic acid of N-Boc-L-phenylalanine. This entire strategy hinges on the initial protection of the α-amino group of L-phenylalanine, which prevents unwanted side reactions and directs the subsequent transformations.

Synthetic Route from L-Phenylalanine: A Detailed Walkthrough

This section details a reliable, three-stage synthesis from L-phenylalanine. The workflow is designed for scalability and high stereochemical fidelity.

Stage 1: Synthesis of (S)-2-(Boc-amino)-3-phenyl-1-propanol (Boc-L-phenylalaninol)

The journey begins with the protection of the α-amino group of L-phenylalanine. The Boc group is ideal due to its stability in the subsequent reductive and basic conditions, yet it can be readily removed under acidic conditions if needed.[5][7]

Protocol 1: N-Boc Protection of L-Phenylalanine

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-phenylalanine (1.0 eq) in a 1:1 mixture of dioxane and 1M sodium hydroxide (NaOH) solution. Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by TLC (ninhydrin stain will show the disappearance of the starting material).

-

Work-up: Concentrate the mixture under reduced pressure to remove the dioxane. Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1M potassium hydrogen sulfate (KHSO₄) solution. A white precipitate of N-Boc-L-phenylalanine will form.

-

Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield pure N-Boc-L-phenylalanine.[8]

The subsequent reduction of the carboxylic acid to a primary alcohol must be performed chemoselectively to avoid affecting the carbamate functional group. While strong hydrides like LiAlH₄ can cleave the Boc group, a mixed anhydride reduction using sodium borohydride (NaBH₄) is a milder and highly effective alternative.

Protocol 2: Mixed Anhydride Reduction to Boc-L-phenylalaninol

-

Activation: Dissolve N-Boc-L-phenylalanine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -15 °C under a nitrogen atmosphere. Add N-methylmorpholine (NMM, 1.1 eq) followed by a dropwise addition of isobutyl chloroformate (IBCF, 1.1 eq). Stir the resulting mixture at -15 °C for 30 minutes to form the mixed anhydride.

-

Reduction: In a separate flask, dissolve sodium borohydride (NaBH₄, 2.0 eq) in water and cool to 0 °C. Add the cold NaBH₄ solution to the mixed anhydride suspension dropwise, maintaining the internal temperature below 0 °C.

-

Reaction & Quenching: Stir the reaction mixture for 2-3 hours at 0 °C. Once the reaction is complete (monitored by TLC), slowly add 1M HCl to quench the excess NaBH₄ and adjust the pH to ~7.

-

Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, filter, and concentrate under vacuum. The crude product can be purified by flash chromatography on silica gel to afford Boc-L-phenylalaninol as a white solid.[9]

Stage 2: Conversion of Alcohol to Azide

This stage involves a two-step, one-pot sequence: activation of the primary alcohol as a mesylate followed by Sₙ2 displacement with azide. Methanesulfonyl chloride (MsCl) is an excellent choice for forming the leaving group due to its high reactivity and the good leaving group ability of the resulting mesylate.

Protocol 3: Mesylation and Azide Displacement

-

Setup: Dissolve Boc-L-phenylalaninol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to 0 °C.

-

Mesylation: Add triethylamine (TEA, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir the mixture at 0 °C for 1-2 hours until TLC analysis confirms the complete consumption of the starting alcohol.

-

Solvent Exchange & Azide Addition: Remove the DCM under reduced pressure. To the crude mesylate, add dimethylformamide (DMF) followed by sodium azide (NaN₃, 3.0 eq).

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. The progress of the Sₙ2 reaction can be monitored by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash extensively with water to remove DMF, then wash with brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under vacuum. The resulting crude azide is often of sufficient purity for the next step but can be further purified by silica gel chromatography if necessary.

Stage 3: Reduction of Azide to Primary Amine

The final step is the reduction of the organic azide to the corresponding primary amine. Catalytic hydrogenation is the cleanest and most efficient method for this transformation, yielding the desired product and nitrogen gas as the only byproduct.

Protocol 4: Catalytic Hydrogenation to Yield the Final Product

-

Setup: Dissolve the crude (S)-tert-Butyl (2-azido-3-phenylpropyl)carbamate (1.0 eq) in methanol (MeOH) or ethanol (EtOH).

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, ~5-10 mol% by weight) to the solution.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a positive pressure of hydrogen (typically a balloon or 1-3 atm) and stir vigorously at room temperature for 6-12 hours.

-

Filtration: Once the reaction is complete (monitored by TLC or the cessation of hydrogen uptake), carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; ensure the filter cake is kept wet during filtration.

-

Isolation: Rinse the filter cake with additional methanol. Concentrate the combined filtrate under reduced pressure to yield the final product, this compound. The product is typically obtained in high purity.

Data Summary and Process Metrics

The described synthetic route is robust and provides good to excellent yields across the sequence. The stereochemical integrity is maintained throughout, originating from the L-phenylalanine starting material.

| Step | Key Reagents | Typical Yield (%) | Purity (%) | Notes |

| 1a. Boc Protection | L-Phe, (Boc)₂O, NaOH | 90-98 | >98 | A standard, high-yielding protection.[8] |

| 1b. Mixed Anhydride Reduction | Boc-L-Phe-OH, IBCF, NaBH₄ | 85-95 | >97 | Chemoselective reduction that preserves the Boc group. Requires low temperatures for high selectivity. |

| 2. Mesylation & Azide Displacement | Boc-L-phenylalaninol, MsCl, NaN₃ | 80-90 (2 steps) | >95 | Efficient one-pot conversion. The Sₙ2 reaction proceeds with complete inversion of configuration. |

| 3. Catalytic Hydrogenation | Azide intermediate, H₂, Pd/C | 95-99 | >99 | Clean reduction with minimal byproducts. The final product is often pure enough without chromatography. |

| Overall | L-Phenylalanine | 65-80 | >99 | A 4-step sequence (3 isolation stages) with high overall efficiency and enantiopurity. |

Conclusion

The chiral synthesis of this compound can be reliably accomplished through a strategic, multi-step sequence starting from L-phenylalanine. This chiral pool approach guarantees the desired (S)-stereochemistry and avoids costly asymmetric catalysts or chiral resolutions. The presented methodology, centered around a chemoselective mixed anhydride reduction and a clean azide reduction pathway, is both efficient and scalable. By understanding the chemical principles behind each transformation, researchers and process chemists can confidently execute this synthesis to produce high-purity material for applications in drug discovery and development.

References

-

Practical Asymmetric Synthesis of 1,2-Diamines in the 3-Aminoazepane Series. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Available at: [Link]

-

Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. PMC - NIH. Available at: [Link]

-

Catalytic asymmetric synthesis of 1,2-diamines. Universidad de Alicante. Available at: [Link]

-

Reductive amination. Wikipedia. Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews (RSC Publishing). Available at: [Link]

-

Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. Available at: [Link]

-

tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

-

Novel Reductive Aminases for the Preparation of Chiral Amines. Research Explorer. Available at: [Link]

-

Catalytic asymmetric synthesis of 1,2-diamines. PubMed. Available at: [Link]

-

The Significance of (2S)-2-Amino-3-Phenylpropan-1-ol in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]

-

Synthesis of chiral amines via reductive amination and rational design. ResearchGate. Available at: [Link]

-

L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure. Available at: [Link]

-

phenylalaninol, (S)-. PubChem - NIH. Available at: [Link]

Sources

- 1. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic asymmetric synthesis of 1,2-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. scbt.com [scbt.com]

A Guide to the Starting Materials and Synthesis of tert-Butyl ((S)-1-benzyl-2-hydroxyethyl)carbamate

An in-depth technical guide prepared for researchers, scientists, and drug development professionals.

Executive Summary: This guide provides a detailed technical overview of the primary synthetic routes to tert-butyl ((S)-1-benzyl-2-hydroxyethyl)carbamate, a crucial chiral building block in pharmaceutical development. For clarity, this document will refer to the target molecule by its IUPAC name, as the requested name, "(S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate," is ambiguous and likely refers to this N-Boc protected amino alcohol. We will explore two principal synthetic strategies originating from the chiral pool: a two-step synthesis from the readily available amino acid L-phenylalanine, and a direct, single-step protection of L-phenylalaninol. The causality behind experimental choices, detailed protocols, and comparative data are presented to provide a field-proven perspective for laboratory application.

The Target Molecule: A Versatile Chiral Intermediate

tert-Butyl ((S)-1-benzyl-2-hydroxyethyl)carbamate, commonly known as Boc-L-phenylalaninol, is a derivative of the natural amino acid L-phenylalanine. Its structure incorporates a primary alcohol and an amine protected by the robust yet readily cleavable tert-butoxycarbonyl (Boc) group. This combination makes it an exceptionally valuable intermediate for several reasons:

-

Chiral Integrity: The molecule possesses a defined (S)-stereocenter, which is essential for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

-

Orthogonal Protection: The Boc-protected amine and the free hydroxyl group allow for selective chemical transformations at either functional site.

-

Synthetic Utility: It serves as a cornerstone for synthesizing complex molecules, including peptide mimics, chiral ligands, and various drug candidates.[1]

Chemical Structure:

-

IUPAC Name: tert-Butyl ((S)-1-benzyl-2-hydroxyethyl)carbamate

-

Common Name: Boc-L-phenylalaninol

-

CAS Number: 79069-13-9

-

Molecular Formula: C₁₄H₂₁NO₃

Retrosynthetic Analysis: Identifying Core Starting Materials

A retrosynthetic approach reveals two primary and commercially viable starting materials for Boc-L-phenylalaninol, both derived from the chiral pool, which obviates the need for complex asymmetric synthesis or chiral resolution steps.

The analysis points to two logical precursors:

-

L-Phenylalanine: An inexpensive, widely available natural amino acid.

-

L-Phenylalaninol: A chiral amino alcohol, itself derived from L-phenylalanine, but available as a discrete starting material.[2]

Pathway I: Synthesis from L-Phenylalanine

This is arguably the most fundamental and cost-effective approach, leveraging a cheap chiral starting material. The synthesis is a robust two-step process that preserves the stereochemical integrity of the original amino acid.

Sources

(S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate solubility in organic solvents

An In-depth Technical Guide on the Solubility of (S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate in Organic Solvents

Foreword: Navigating the Data Landscape for a Niche Synthetic Intermediate

This guide, therefore, takes a two-pronged approach. Firstly, it provides a foundational understanding of the expected solubility profile of this compound based on the well-established principles of physical organic chemistry and data from analogous structures. Secondly, and more importantly, it equips you, the researcher, with the practical, field-proven methodologies to determine its solubility in your own laboratory settings. This empowers you to generate the precise data you need for your specific applications, from reaction optimization to purification and formulation.

Molecular Profile and Its Implications for Solubility

This compound possesses distinct structural features that dictate its interaction with various solvents:

-

The Boc Group: The bulky, nonpolar tert-butoxycarbonyl (Boc) group is a dominant feature.[1] This group significantly increases the lipophilicity of the molecule compared to its parent diamine.[1] This lipophilicity promotes solubility in nonpolar and moderately polar aprotic solvents.

-

The Phenyl Group: The presence of the phenyl ring further enhances its affinity for aromatic and nonpolar solvents through van der Waals interactions and potential pi-pi stacking.

-

The Carbamate and Amino Groups: The molecule contains a polar carbamate linkage and a free primary amine.[1] These groups are capable of hydrogen bonding, which can enhance solubility in polar protic and aprotic solvents.

The interplay of these features results in a molecule with a balanced polarity, suggesting it will be soluble in a broad range of organic solvents but likely poorly soluble in highly polar (aqueous) or very nonpolar (aliphatic hydrocarbon) extremes.

Predicted Solubility Profile

While specific quantitative data is scarce, we can construct a reliable predicted solubility profile based on the behavior of similar Boc-protected amines and general principles of solubility.[1] This table serves as a starting point for solvent selection in your experimental work.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |

| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents are of moderate polarity and can effectively solvate both the nonpolar and polar regions of the molecule. They are generally excellent solvents for a wide range of organic compounds.[2] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | These aprotic solvents can accept hydrogen bonds from the amine and carbamate groups while also solvating the nonpolar backbone. |

| Esters | Ethyl Acetate (EtOAc) | High | Ethyl acetate is a moderately polar solvent that is an excellent choice for dissolving and purifying many Boc-protected compounds. |

| Ketones | Acetone | High | Acetone's polarity and ability to accept hydrogen bonds make it a good solvent for this type of molecule. |

| Aromatic | Toluene, Benzene | Moderate to High | The phenyl group on the molecule will have a strong affinity for these aromatic solvents. |

| Polar Aprotic | Acetonitrile (ACN), N,N-Dimethylformamide (DMF) | Moderate to High | These solvents are highly polar and can effectively solvate the polar functional groups. Their organic character allows for good interaction with the rest of the molecule. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | These polar protic solvents can both donate and accept hydrogen bonds. While they will interact strongly with the polar groups, the large nonpolar regions of the molecule may limit very high solubility. |

| Nonpolar | Hexanes, Petroleum Ether | Low to Insoluble | The overall polarity of the molecule from the carbamate and amine groups is too high for it to be effectively solvated by these nonpolar aliphatic hydrocarbons. |

| Aqueous | Water | Insoluble | The significant nonpolar character imparted by the Boc and phenyl groups will make the molecule largely insoluble in water.[3] |

Experimental Protocols for Solubility Determination

The following protocols provide a systematic approach to determining the solubility of this compound. Adhering to these methods will ensure reliable and reproducible data.

Qualitative Solubility Assessment (Rapid Screening)

This method is designed for a quick assessment of solubility across a range of solvents, making it ideal for initial solvent screening for reactions or chromatography.

Principle: A small, known amount of solute is challenged with a fixed volume of solvent. Complete dissolution indicates solubility at or above that concentration.

Methodology:

-

Preparation: Dispense 1-2 mg of this compound into a series of small, clean, and dry vials (e.g., 1.5 mL HPLC vials).

-

Solvent Addition: To each vial, add 100 µL of a different test solvent. This creates an initial concentration of approximately 10-20 mg/mL.

-

Agitation: Cap the vials securely and vortex vigorously for 1-2 minutes to ensure thorough mixing and to overcome any kinetic barriers to dissolution.[1]

-

Observation: Visually inspect each vial against a dark background.

-

Soluble: The solution is clear with no visible solid particles.

-

Sparingly Soluble: A significant portion of the solid has dissolved, but some undissolved particles remain.

-

Insoluble: The majority of the solid remains undissolved.

-

-

Documentation: Record the observations for each solvent in a laboratory notebook.

Caption: Workflow for rapid qualitative solubility screening.

Quantitative Solubility Determination (Saturated Solution Method)

This method provides a precise measurement of solubility (e.g., in mg/mL) at a specific temperature.

Principle: A saturated solution is prepared by equilibrating an excess of the solute with the solvent. The concentration of the solute in the supernatant is then determined gravimetrically.

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 20-30 mg) to a tared, screw-cap vial. The key is to have undissolved solid remaining at the end.

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.

-

Equilibration: Cap the vial tightly and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for a set period (e.g., 24 hours). This ensures the solution reaches equilibrium.

-

Phase Separation: Allow the vial to stand undisturbed for at least one hour to let the undissolved solid settle. Alternatively, centrifuge the vial to pellet the excess solid.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant (e.g., 0.5 mL) using a calibrated pipette. Be cautious not to disturb the solid at the bottom.

-

Solvent Evaporation: Transfer the collected supernatant to a second tared vial. Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

-

Gravimetric Analysis: Once the solvent is fully removed, weigh the vial containing the dried solute.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Weight of dried solute in mg) / (Volume of supernatant collected in mL)

Caption: Step-by-step process for quantitative solubility measurement.

Conclusion for the Practicing Scientist

For a synthetic intermediate like this compound, the absence of a comprehensive public solubility dataset is not a barrier but an opportunity to apply rigorous scientific methodology. The structural characteristics of the molecule strongly suggest high solubility in common aprotic organic solvents like dichloromethane, ethyl acetate, and THF, and poor solubility in hydrocarbons and water.

The true value for the drug development professional lies in the ability to generate precise, application-specific data. By employing the detailed qualitative and quantitative protocols provided in this guide, you can confidently select the optimal solvent systems for your synthetic reactions, purification schemes, and preliminary formulation studies, thereby ensuring efficiency and reproducibility in your research and development efforts.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.

- Sigma-Aldrich. (n.d.). BOC-ON Technical Bulletin.

- PubChem. (n.d.). (S)-2-amino-3-phenylpropyl carbamate. National Center for Biotechnology Information.

- Ismail, M., & Taha, M. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry, 2012, 404235.

- BenchChem. (n.d.). Technical Guide: Solubility of tert-Butyl (7-aminoheptyl)carbamate in Organic Solvents.

Sources

Introduction: The Critical Role of Thermal Stability in Drug Development

An In-Depth Technical Guide to the Thermal Stability of (S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This compound is a chiral molecule featuring a key functional group in synthetic organic chemistry and drug development: the tert-butoxycarbonyl (Boc) protecting group. As an intermediate or a structural motif in active pharmaceutical ingredients (APIs), understanding its behavior under thermal stress is not merely an academic exercise; it is a cornerstone of robust process development, formulation design, and ensuring the safety and efficacy of the final drug product. The stability of an API dictates its shelf-life, storage conditions, and potential for degradation into impurities that could be inactive or, in the worst case, toxic.

This guide provides a comprehensive technical overview of the methodologies used to assess the thermal stability of this compound. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, grounded in established scientific principles and regulatory expectations. The protocols described herein are designed as self-validating systems, ensuring that the data generated is reliable, reproducible, and directly applicable to critical drug development decisions. This document is structured to serve as a practical guide for scientists tasked with characterizing this molecule's intrinsic stability.

Physicochemical Properties and Structural Considerations

The thermal liability of this compound is intrinsically linked to its molecular structure. The presence of the Boc group is the most significant determinant of its primary thermal degradation pathway. Boc-protected amines are well-known to be sensitive to acidic conditions but can also undergo thermolysis.[1][2]

| Property | Value |

| IUPAC Name | tert-butyl N-[(2S)-2-amino-3-phenylpropyl]carbamate |

| Molecular Formula | C₁₄H₂₂N₂O₂ |

| Molecular Weight | 250.34 g/mol |

| CAS Number | 199474-36-9 (S-enantiomer) |

The Boc Protecting Group: A Locus of Thermal Instability

The tert-butoxycarbonyl group is employed to temporarily mask the reactivity of an amine. Its removal is typically achieved with strong acids.[3] However, thermal energy can also induce its cleavage. This deprotection proceeds through a unimolecular elimination mechanism, yielding the deprotected amine, carbon dioxide, and isobutene. This predictable degradation pathway is the primary focus of thermal stability analysis.

Caption: Proposed thermal degradation of the Boc-protected amine.

Regulatory Context: ICH Guidelines on Stability Testing

Forced degradation, or stress testing, is a regulatory requirement mandated by agencies like the FDA and is described in the International Council for Harmonisation (ICH) guidelines.[4][5] The purpose of these studies is to identify the likely degradation products, understand the intrinsic stability of the molecule, and establish stability-indicating analytical methods.[6][7] Thermal stress is a critical component of this testing, providing data that informs the selection of appropriate formulations, packaging, and storage conditions.[8] According to ICH Q1A guidelines, stress testing helps to establish the degradation pathways and validate the analytical procedures used.[6]

Experimental Assessment of Thermal Stability

A multi-faceted approach is required to fully characterize the thermal stability profile. The combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and isothermal stress testing provides a complete picture of the molecule's behavior at elevated temperatures.

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA is the foundational technique for determining thermal stability. It directly measures mass loss as a function of temperature, providing an unambiguous indication of when decomposition begins.[9] The choice of heating rate is a critical parameter; a rate of 10 °C/min is standard as it offers a good compromise between resolving distinct thermal events and maintaining a reasonable experiment time.

Protocol: TGA of this compound

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to manufacturer specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a standard aluminum or platinum TGA pan.

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 400 °C at a constant rate of 10 °C/min.

-

Data Analysis: Plot the mass (%) versus temperature (°C). Determine the onset temperature (T_onset) of mass loss, which signifies the beginning of decomposition. Quantify the total mass loss and compare it to the theoretical mass of the Boc group (~40% of the total molecular weight).

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Expertise & Experience: While TGA shows if and when a material degrades, DSC reveals the energetic nature of these events.[10] It measures the heat flow associated with thermal transitions.[11] For a crystalline solid, we first expect to see an endotherm corresponding to melting, followed by a decomposition event which can be endothermic or exothermic. Observing a sharp melting endotherm immediately followed by a broad decomposition peak indicates that the compound decomposes at or near its melting point. This has significant implications for manufacturing processes like milling or drying, where localized heating could initiate degradation. A patent for a related compound, (R)-2-amino-3-phenylpropyl carbamate hydrochloride, shows a sharp endotherm for melting followed by an exotherm, suggesting a potential recrystallization or decomposition event.[12]

Protocol: DSC of this compound

-

Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.

-

Atmosphere: Purge the DSC cell with nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to a temperature beyond the decomposition point identified by TGA (e.g., 250 °C) at a rate of 10 °C/min.

-

Data Analysis: Plot the heat flow (W/g) versus temperature (°C). Identify the peak temperature of the melting endotherm (T_m) and any subsequent endothermic or exothermic events corresponding to decomposition.

Caption: Workflow for a forced degradation (isothermal stress) study.

Synthesizing the Data: A Holistic Stability Profile

Data from each technique should not be viewed in isolation. A comprehensive understanding comes from their synthesis.

Table 1: Illustrative Thermal Analysis Data Summary

| Parameter | Method | Result | Interpretation |

| Onset of Decomposition (T_onset) | TGA | ~185 °C | Significant decomposition begins at this temperature. |

| Mass Loss | TGA | ~40.1% | Corresponds to the loss of the Boc group (C₅H₉O₂). |

| Melting Point (T_m) | DSC | ~183 °C | Sharp endotherm indicating a crystalline solid. |

| Decomposition Event | DSC | ~186 °C (Exotherm) | Decomposition occurs immediately after melting. |

Table 2: Illustrative Forced Degradation Data (80 °C)

| Time (days) | Parent Compound (%) | Primary Degradant (%) | Total Impurities (%) |

| 0 | 100.0 | 0.0 | 0.0 |

| 1 | 98.5 | 1.3 | 1.5 |

| 3 | 95.2 | 4.5 | 4.8 |

| 7 | 89.1 | 10.2 | 10.9 |

| 14 | 79.8 | 19.1 | 20.2 |

The TGA and DSC data collectively suggest that this compound is a crystalline solid that is thermally stable up to approximately 180-185 °C, at which point it melts and immediately begins to decompose. The forced degradation study confirms that this degradation occurs even at sub-melting temperatures, albeit at a much slower rate, and allows for the quantification of the resulting impurities.

Conclusion and Recommendations

The thermal stability of this compound is primarily governed by the lability of its N-Boc protecting group. The compound is stable at ambient temperatures but undergoes decomposition at elevated temperatures, with an onset of rapid degradation near its melting point of approximately 183-185 °C. The primary degradation pathway involves the loss of the Boc group to form the corresponding diamine.

Recommendations for Drug Development Professionals:

-

Storage: The compound should be stored in well-sealed containers at controlled room temperature, protected from high heat.

-

Processing: Manufacturing steps involving heat, such as drying, milling, or granulation, should be carefully controlled to ensure temperatures remain well below 80 °C to minimize the formation of degradation products.

-

Formulation: When formulating, consideration should be given to potential excipient incompatibilities, particularly with acidic excipients that could catalyze the deprotection of the Boc group even at lower temperatures.

-

Analytical Monitoring: The validated stability-indicating HPLC method established during forced degradation studies should be used for routine quality control and stability monitoring of the API and its formulated products.

References

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Luminata Solutions. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

-

Roy, H. (2024). Forced Degradation Studies in Pharmaceuticals: How to Perform. Retrieved from [Link]

-

Pharma Times. (2024). Forced Degradation Studies in Pharmaceuticals. Retrieved from [Link]

-

ICH. (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

ICH. (2003). Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

-